PPARγ Transactivation Potency Advantage
In a direct head-to-head comparison within a PPARγ transactivation assay, CAY10599 demonstrates an EC50 of 0.05 µM, which is a 4-fold increase in potency over the reference TZD compound, rosiglitazone [1]. This quantifiable difference in effective concentration is critical for experimental design, allowing for potent receptor activation at a lower compound concentration.
| Evidence Dimension | PPARγ Transactivation Potency (EC50) |
|---|---|
| Target Compound Data | 0.05 µM |
| Comparator Or Baseline | Rosiglitazone (BRL 49653) at a reported potency 4-fold lower, thus implying an approximate EC50 of 0.2 µM |
| Quantified Difference | CAY10599 is 4-fold more potent |
| Conditions | PPARγ transactivation reporter assay in a cellular system |
Why This Matters
This 4-fold potency advantage means CAY10599 can be used at lower concentrations to achieve the same level of PPARγ activation as rosiglitazone, reducing the potential for off-target activity or compound-related toxicity in cell-based assays.
- [1] Anjiechem. (n.d.). CAY10599 Product Background. View Source
